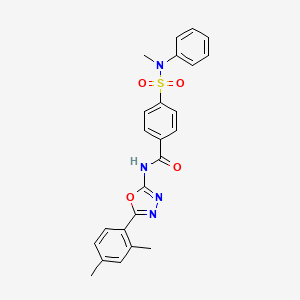

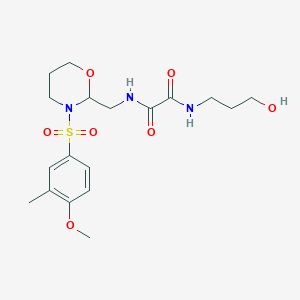

![molecular formula C11H12BrNO4S2 B2939931 5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034302-01-5](/img/structure/B2939931.png)

5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[2.2.1]heptane is a privileged molecular structure that is embedded in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The bicyclo[2.2.1]heptane structure is a part of many compounds, including camphor, sordarins, α-santalol, β-santalol, and drug candidates such as LMV-6015 and AMG 221 .Chemical Reactions Analysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .Aplicaciones Científicas De Investigación

Pharmacological and Biochemical Actions of Sulphasalazine

Sulphasalazine is a compound that includes a sulfonyl group, similar to the one in your query. It has been extensively studied for its use in treating inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. The therapeutic effects are attributed to the 5-aminosalicylic acid (5-ASA) moiety, released in the colon where it exerts anti-inflammatory actions. Sulphasalazine's sulfapyridine component, linked by an azo bond, acts mainly as a carrier for 5-ASA to the site of action. Despite its effectiveness, the sulfapyridine portion is responsible for many of the drug's adverse effects (Thomson, 1991).

Sulfonamides in Drug Development

Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics, used for treating bacterial infections. Beyond their antimicrobial properties, these compounds have found use in various other therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and in treating rheumatoid arthritis. Their structural motif, characterized by the presence of a sulfonamide group, is a common feature shared with the compound , suggesting a wide range of potential pharmacological applications (Carta, Scozzafava, & Supuran, 2012).

Thiazolidines and Their Derivatives

Thiazolidines, featuring a sulfur atom in their ring structure, are noted for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. These compounds, similar in structural theme to the bicyclic sulfur-containing compound in your query, have been the focus of extensive research aimed at developing new therapeutic agents. Their synthesis and application in drug design highlight the significance of sulfur-containing heterocycles in medicinal chemistry (Sahiba et al., 2020).

Mecanismo De Acción

Target of Action

The compound contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates , suggesting that it might interact with biological targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions .

Biochemical Pathways

Compounds with a bicyclo[221]heptane scaffold have been used in asymmetric synthesis and catalysis , suggesting they might influence various biochemical pathways.

Result of Action

Compounds with similar structures have shown diverse pharmacological effects .

Propiedades

IUPAC Name |

5-(2-bromophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-6-9-5-8(13)7-18(9,14)15/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULENALKZZZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)